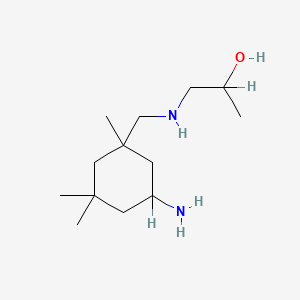
1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol is a chemical compound with a complex structure, characterized by a cyclohexyl ring with amino and trimethyl groups, and a propan-2-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of the Cyclohexyl Core: The cyclohexyl ring is first synthesized using appropriate starting materials such as cyclohexanone.
Introduction of Amino Group: The amino group is introduced through amination reactions, often using reagents like ammonia or ammonium salts.
Trimethylation: The cyclohexyl ring is then trimethylated using methylating agents such as methyl iodide.
Attachment of Propan-2-ol: Finally, the propan-2-ol moiety is attached through amination reactions involving propan-2-ol and the cyclohexyl core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and alcohols.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted amines and alcohols.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antibacterial properties.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl-
5-amino-1,3,3-trimethylcyclohexanemethylamine
2-[(5-Amino-1,3,3-trimethylcyclohexyl)methylimino]methyl-4-bromo-phenol
Uniqueness: 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
66470-90-4 |
|---|---|
Molecular Formula |
C13H28N2O |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
1-[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C13H28N2O/c1-10(16)7-15-9-13(4)6-11(14)5-12(2,3)8-13/h10-11,15-16H,5-9,14H2,1-4H3 |
InChI Key |
QUQZYDPUJYFFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1(CC(CC(C1)(C)C)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















